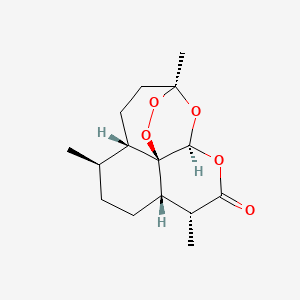

Astemisinin

Description

Properties

IUPAC Name |

(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAFEHZUWYNDE-DKGJTOOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-64-9 | |

| Record name | (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Artemisinin in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin (B1665778) and its derivatives are the cornerstone of modern antimalarial therapy, forming the backbone of Artemisinin-based Combination Therapies (ACTs), the first-line treatment for uncomplicated Plasmodium falciparum malaria.[1][2] The discovery of artemisinin was a landmark in the fight against malaria, offering a potent and rapidly acting therapeutic with a unique mode of action.[2] This guide provides a detailed technical overview of the core mechanisms by which artemisinin exerts its parasiticidal effects on P. falciparum, with a focus on the molecular interactions, quantitative measures of efficacy, and the experimental methodologies employed in its study.

Core Mechanism of Action: Heme-Mediated Activation and Oxidative Stress

The antimalarial activity of artemisinin is intrinsically linked to its endoperoxide bridge, a unique 1,2,4-trioxane (B1259687) ring structure.[3][4] The prevailing model for its mechanism of action involves a multi-step process initiated within the parasite-infected erythrocyte.

P. falciparum digests large quantities of host cell hemoglobin within its acidic food vacuole to acquire essential amino acids.[4][5] This process liberates substantial amounts of heme, which is toxic to the parasite and is subsequently detoxified by polymerization into hemozoin.[4][6] The ferrous iron (Fe²⁺) within this free heme is the primary activator of artemisinin.[4][7]

The interaction between heme-iron and the endoperoxide bridge of artemisinin catalyzes the cleavage of the bridge, leading to the generation of highly reactive carbon-centered radicals.[4][8] These radicals are the principal effectors of parasite killing, acting promiscuously to alkylate and damage a wide array of parasite biomolecules, including proteins and lipids.[6][9][10] This widespread, indiscriminate damage disrupts numerous essential cellular processes, ultimately leading to parasite death.[9][11]

In addition to direct alkylation, the activation of artemisinin is associated with the generation of reactive oxygen species (ROS), contributing to a state of oxidative stress within the parasite.[12][13] This oxidative onslaught further damages parasite components and contributes to its demise.[12]

Quantitative Data on Artemisinin Efficacy

The potency of artemisinin and its derivatives is quantified through various in vitro and in vivo measures. The following tables summarize key quantitative data.

Table 1: In Vitro 50% Inhibitory Concentrations (IC50) of Artemisinin Derivatives against P. falciparum

| Compound | P. falciparum Strain | K13 Genotype | Mean IC50 (nM) | Reference(s) |

| Dihydroartemisinin (B1670584) | NF54 | Wild-Type | 4.2 ± 0.5 | [14] |

| Dihydroartemisinin | Patient Isolate | R561H | 14.1 ± 4.0 | [14] |

| Dihydroartemisinin | Patient Isolate | A675V | 7.4 ± 3.3 | [14] |

| Dihydroartemisinin | Patient Isolate | C469F | 6.9 ± 1.5 | [14] |

| Dihydroartemisinin | 3D7 | Wild-Type | 1.8 ± 0.9 | [15] |

| Artemisinin | 3D7 | Wild-Type | 26.6 (range: 6.8-43.1) | [16][17] |

| Artemisinin | Clinical Isolate (Africa) | Not Specified | 20.1 ± 0.6 | [15][18] |

| Artesunate | Clinical Isolate (Africa) | Not Specified | 6.2 ± 1.4 | [15][18] |

| Artemether (B1667619) | Clinical Isolate (Africa) | Not Specified | 21.4 ± 5.3 | [15][18] |

| Artemether | Senegal Isolates | Not Specified | 3.43 (range: 0.8-15.2) | [19] |

Table 2: In Vivo Parasite Clearance Half-Life in P. falciparum Infections

| K13 Genotype | Median Parasite Clearance Half-Life (hours) | Condition | Reference(s) |

| Wild-Type | 1.9 (IQR: 1.5-2.3) | Artemisinin Sensitive | [10] |

| Mutant | > 5 | Artemisinin Resistant | [6][10][20] |

| Wild-Type | Decreased by 11.6% with increasing parasite age | Age-dependent clearance | [21] |

| Mutant | Decreased by 30% with increasing parasite age | Age-dependent clearance | [21] |

Key Molecular Targets and Resistance Mechanisms

While artemisinin's action is largely promiscuous, several specific molecular targets have been identified that may be particularly crucial to its parasiticidal effects. Chemical proteomics approaches using artemisinin-based probes have identified over 100 potential protein targets.[1][9][11]

A key mechanism of artemisinin resistance is associated with mutations in the P. falciparum Kelch13 (PfKelch13) protein.[20][22] These mutations are linked to a reduced rate of parasite clearance in patients and increased survival of ring-stage parasites in vitro.[10][20] The precise function of PfKelch13 is still under investigation, but it is thought to be involved in regulating hemoglobin endocytosis and the parasite's response to cellular stress.[23] Resistance may be mediated by a decrease in the available free heme for drug activation and/or an enhanced parasite stress response capacity.[6]

Experimental Protocols

Ring-stage Survival Assay (RSA)

The RSA is the standard in vitro method for assessing the susceptibility of early ring-stage P. falciparum to artemisinin derivatives.[24][25]

Methodology:

-

Parasite Synchronization: Tightly synchronize parasite cultures to obtain 0-3 hour post-invasion ring stages. This is typically achieved using 5% D-sorbitol lysis.[16][24]

-

Drug Exposure: Expose the synchronized ring-stage parasites to a high concentration of dihydroartemisinin (DHA), typically 700 nM, for 6 hours. A control group is exposed to the drug vehicle (e.g., DMSO).[24][25]

-

Drug Removal: After the 6-hour exposure, wash the parasites to remove the drug.

-

Culture Continuation: Culture the parasites for a further 66 hours to allow surviving parasites to mature into schizonts.

-

Quantification of Survival: Determine the parasite survival rate by microscopy, counting the number of viable parasites in the drug-treated group relative to the control group.[12] A survival rate of >1% is indicative of artemisinin resistance.[10]

Hemoglobin Digestion Assay

This assay measures the breakdown of hemoglobin by the parasite, a key process for artemisinin activation.

Methodology:

-

Parasite Culture: Culture P. falciparum to the trophozoite stage, when hemoglobin digestion is maximal.[26]

-

Metabolic Labeling (Optional): Label hemoglobin with a radioactive or fluorescent marker to facilitate quantification.

-

Inhibitor Treatment: Treat the parasites with the test compound (e.g., artemisinin or a known protease inhibitor) for a defined period.

-

Parasite Lysis and Fractionation: Lyse the parasites and separate the food vacuole fraction.

-

Quantification of Hemoglobin and Hemozoin: Measure the amount of undigested hemoglobin and the amount of hemozoin formed. This can be done spectrophotometrically or by quantifying the incorporated label.[4][27] A decrease in hemozoin formation indicates inhibition of hemoglobin digestion.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol outlines a method to quantify the generation of ROS in parasites following artemisinin treatment.

Methodology:

-

Parasite Culture and Treatment: Culture synchronized parasites and treat them with various concentrations of artemisinin or a control vehicle.

-

Fluorescent Probe Incubation: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to the cultures and incubate.[28][29]

-

Fluorescence Measurement: Measure the fluorescence intensity of the parasite population using a flow cytometer or a fluorescence plate reader.[28][29] An increase in fluorescence intensity in the artemisinin-treated group compared to the control indicates ROS production.[30]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Heme-mediated activation pathway of artemisinin in P. falciparum.

Caption: Experimental workflow for identifying artemisinin protein targets.

Caption: Proposed PfKelch13-mediated artemisinin resistance pathway.

References

- 1. [PDF] Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe | Semantic Scholar [semanticscholar.org]

- 2. Modified Plasmodium falciparum Ring-Stage Survival Assay with ML10 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally Acquired Kelch13 Mutations in Plasmodium falciparum Strains Modulate In Vitro Ring-Stage Artemisinin-Based Drug Tolerance and Parasite Survival in Response to Hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative proteomics of the human malaria parasite Plasmodium falciparum and its application to studies of development and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Artemisinin resistance and malaria elimination: Where are we now? [frontiersin.org]

- 7. Heme activates artemisinin more efficiently than hemin, inorganic iron, or hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Confirmation of Artemisinin Resistance in Plasmodium falciparum from Patient Isolates, Southern Rwanda, 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Artesunate Misuse and Plasmodium falciparum Malaria in Traveler Returning from Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.plos.org [journals.plos.org]

- 17. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]

- 18. stacks.cdc.gov [stacks.cdc.gov]

- 19. In vitro activity of artemether against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. K13-propeller mutations confer artemisinin resistance in Plasmodium falciparum clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. iddo.org [iddo.org]

- 25. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

- 27. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Architecture of Antimalarial Potency: A Deep Dive into the Structure-Activity Relationship of Artemisinin and Its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Artemisinin (B1665778) and its derivatives represent a cornerstone of modern antimalarial therapy, their discovery a landmark achievement in the fight against a devastating parasitic disease. The remarkable potency of these compounds is intricately linked to their unique chemical architecture, a subject of intense scientific scrutiny. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of artemisinin and its analogues, offering a detailed examination of the molecular features governing their antimalarial efficacy. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to equip researchers with the foundational knowledge necessary to drive the next generation of antimalarial drug discovery.

Core Principles of Artemisinin's Activity: The Endoperoxide Bridge is Sacrosanct

The defining feature of the artemisinin pharmacophore is the 1,2,4-trioxane (B1259687) ring, containing an endoperoxide bridge. This moiety is unequivocally essential for the antimalarial activity of these compounds.[1][2][3][4] The prevailing mechanism of action posits that the endoperoxide bridge undergoes reductive scission upon interaction with ferrous iron (Fe²⁺), which is present in high concentrations within the malaria parasite, primarily from the digestion of hemoglobin in the food vacuole.[2][3] This cleavage generates highly reactive oxygen-centered radicals, which then rearrange to form cytotoxic carbon-centered radicals.[3] These radical species are believed to be the primary agents of parasite killing, causing widespread damage to parasite proteins and other macromolecules through alkylation.[3] Any modification that removes or alters this endoperoxide bridge results in a complete loss of antimalarial activity.[2]

Mapping the Landscape of Activity: Key Structural Modifications and Their Impact

Systematic modification of the artemisinin scaffold has yielded a wealth of SAR data, providing a roadmap for the design of more potent and pharmacokinetically favorable derivatives. The key positions for modification on the artemisinin skeleton are C-3, C-9, and C-10, as well as the lactone ring.[5]

The C-10 Position: Gateway to Enhanced Potency

Reduction of the C-10 lactone to the lactol (dihydroartemisinin) is a critical first step in the synthesis of the most clinically relevant derivatives, such as artemether, arteether, and artesunate. Dihydroartemisinin (DHA) itself is a potent antimalarial. The introduction of ether or ester linkages at the C-10 position generally leads to compounds with improved bioavailability and antimalarial activity compared to the parent artemisinin.

The C-9 Position: A Site for Fine-Tuning Activity

Modifications at the C-9 position have also been extensively explored. Studies have shown that substitution at the C-9β position can enhance antimalarial activity, while C-9α substitutions tend to be less favorable.[6] The 10-deoxo derivatives have also demonstrated improved activity compared to their lactone counterparts.[6]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the in vitro antimalarial activity (IC50 values) of artemisinin and several key derivatives against various strains of Plasmodium falciparum. This quantitative data provides a clear comparison of the impact of different structural modifications.

Table 1: In Vitro Antiplasmodial Activity of Artemisinin and First-Generation Derivatives

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Artemisinin | W-2 (Chloroquine-resistant) | 7.67 | [7] |

| Artemisinin | D-6 (Chloroquine-sensitive) | 11.4 | [7] |

| Dihydroartemisinin (DHA) | - | - | Potent metabolite |

| Artemether | W-2 | 3.71 | [7] |

| Arteether | W-2 | 3.88 | [7] |

| Artesunate | - | - | Water-soluble prodrug |

| Artelinate | W-2 | 3.46 | [7] |

Table 2: In Vitro Antiplasmodial Activity of C-9 Modified Artemisinin Analogues

| Compound | P. falciparum Strain | IC50 (µM) | Reference |

| 9β-(p-fluorophenoxy)deoxoartemisinin | W-2 | 0.0038 | [6] |

| 9β-(p-chlorophenoxy)deoxoartemisinin | W-2 | 0.0042 | [6] |

| 9β-(p-bromophenoxy)deoxoartemisinin | W-2 | 0.0045 | [6] |

| 9α-(p-fluorophenoxy)deoxoartemisinin | W-2 | 0.025 | [6] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of antimalarial activity and the generation of reliable SAR data.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This method is widely used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum cultures.[8]

1. Parasite Culture:

-

P. falciparum strains (e.g., 3D7, Dd2, W2) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum or Albumax II, 25 mM HEPES, and 25 mM NaHCO3.

-

Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[8]

-

Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.[8]

2. Drug Plate Preparation:

-

Test compounds are serially diluted in complete culture medium in a 96-well microtiter plate.

-

A stock solution of the compound is typically prepared in DMSO and then diluted to the final concentrations, ensuring the final DMSO concentration is non-toxic to the parasites (e.g., <0.5%).

3. Assay Procedure:

-

A synchronized parasite culture with a starting parasitemia of 0.5-1% and 2% hematocrit is added to each well of the drug plate.

-

The plates are incubated for 72 hours under the standard culture conditions.[8]

-

After incubation, 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) is added to each well.[8]

-

The plates are incubated in the dark at room temperature for 1-2 hours.[8]

4. Data Acquisition and Analysis:

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]

-

The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

-

IC50 values are calculated by non-linear regression analysis of the dose-response curves.

In Vivo Antimalarial Efficacy Testing in a Murine Model (4-Day Suppressive Test)

This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.[9]

1. Animal Model and Parasite Strain:

-

Swiss albino or other suitable mouse strains are used.

-

Mice are infected intravenously or intraperitoneally with P. berghei ANKA strain (e.g., 1 x 10⁷ infected erythrocytes).[9]

2. Drug Administration:

-

Treatment with the test compound is initiated 2-4 hours post-infection (Day 0) and continues daily for four consecutive days (Days 0, 1, 2, and 3).

-

The compound is typically administered orally (p.o.) or intraperitoneally (i.p.) in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol (B145695) in saline).[9]

-

A control group receives the vehicle only. A positive control group is treated with a standard antimalarial drug like chloroquine (B1663885) or artemisinin.

3. Monitoring Parasitemia:

-

On Day 4, thin blood smears are prepared from the tail blood of each mouse.

-

The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopic examination.

4. Data Analysis:

-

The average parasitemia in the treated groups is compared to the control group.

-

The percentage of parasitemia suppression is calculated for each dose level.

-

The 50% effective dose (ED50) is determined by regression analysis of the dose-response data.

Visualizing the Mechanism and Workflow

To further elucidate the complex processes involved in artemisinin's action and evaluation, the following diagrams provide visual representations of the proposed signaling pathway and a typical experimental workflow.

Caption: Proposed mechanism of artemisinin activation within the malaria parasite.

Caption: General workflow for evaluating the antimalarial activity of artemisinin derivatives.

Conclusion

The structure-activity relationship of artemisinin and its derivatives is a testament to the power of medicinal chemistry in optimizing natural product leads. The indispensable role of the endoperoxide bridge is the central tenet of their antimalarial activity. Strategic modifications at key positions of the artemisinin scaffold have led to the development of derivatives with superior potency and pharmacokinetic profiles, which form the backbone of current artemisinin-based combination therapies. The continuous exploration of SAR, guided by robust in vitro and in vivo screening protocols, remains a critical endeavor in the face of emerging drug resistance. The data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community dedicated to the design and development of novel, more effective antimalarial agents.

References

- 1. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives | MDPI [mdpi.com]

- 5. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of the antimalarial agent artemisinin. 8. design, synthesis, and CoMFA studies toward the development of artemisinin-based drugs against leishmaniasis and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mmv.org [mmv.org]

A Technical Guide to the Chemical Synthesis of Novel Artemisinin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin (B1665778), a sesquiterpene lactone isolated from the plant Artemisia annua, and its semi-synthetic derivatives are the cornerstone of modern antimalarial therapy, particularly for multidrug-resistant Plasmodium falciparum.[1] The remarkable therapeutic success of these compounds is attributed to their unique 1,2,4-trioxane (B1259687) endoperoxide bridge, which is essential for their biological activity. Beyond its potent antimalarial effects, artemisinin and its derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including leukemia, melanoma, and breast cancer.[2][3] This has spurred extensive research into the chemical synthesis of novel artemisinin derivatives to enhance their efficacy, improve their pharmacokinetic profiles, and overcome potential resistance. This technical guide provides an in-depth overview of the core strategies for the chemical synthesis of novel artemisinin derivatives, detailed experimental protocols for key reactions, a summary of their biological activities, and a visualization of the key signaling pathways involved in their mechanism of action.

Core Synthetic Strategies

The chemical modification of the artemisinin scaffold is primarily focused on several key positions to generate derivatives with improved therapeutic properties. Dihydroartemisinin (B1670584) (DHA), the reduced lactol form of artemisinin, is the most common starting material for the synthesis of new derivatives due to the reactivity of its C-10 hydroxyl group.

1. Synthesis of C-10 Ether and Ester Derivatives

The C-10 position of dihydroartemisinin is a primary site for modification, leading to the development of clinically used drugs like artemether (B1667619) and artesunate (B1665782). The synthesis of novel ether and ester derivatives at this position continues to be a fruitful area of research.

-

Etherification: The synthesis of C-10 ether derivatives can be achieved by reacting dihydroartemisinin with various alcohols in the presence of an acid catalyst.

-

Esterification: Ester derivatives are typically synthesized by reacting dihydroartemisinin with carboxylic acids or their activated forms.

2. Synthesis of Artemisinin-Based Dimers and Hybrids

To enhance the biological activity and potentially overcome drug resistance, researchers have focused on synthesizing artemisinin-based dimers and hybrid molecules.

-

Dimerization: This strategy involves covalently linking two artemisinin molecules. These dimers have shown significantly improved anticancer activity compared to their monomeric counterparts.[3]

-

Hybridization: This approach involves conjugating artemisinin or its derivatives with other pharmacologically active molecules, such as phytochemicals, antimalarial drugs, or anticancer agents.[2][4] This can lead to synergistic effects and multi-target activity.

Experimental Protocols

Protocol 1: Synthesis of C-10 Ether Derivatives of Dihydroartemisinin

This protocol describes a general method for the synthesis of C-10 ether derivatives of dihydroartemisinin using an acid catalyst.

Materials:

-

Dihydroartemisinin (DHA)

-

Appropriate alcohol (e.g., cyclopropyl (B3062369) methanol, cyclopentanyl methanol)

-

1,4-Dioxane

-

Chlorotrimethylsilane (TMSCl)

-

Sodium sulfate (B86663) (Na2SO4)

-

Celite

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve 1.0 g of dihydroartemisinin in 20 ml of 1,4-dioxane.

-

Add the appropriate alkylating alcohol and a catalytic amount of chlorotrimethylsilane.

-

Stir the reaction mixture at room temperature for 2 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and dry the mixture over sodium sulfate.

-

Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired C-10 ether derivative.[5]

Protocol 2: Synthesis of Artemisinin-Based Hybrid Derivatives with Phytochemicals

This protocol details the synthesis of hybrid derivatives by coupling artesunate (a C-10 ester derivative of DHA) with phytochemicals using DCC and DMAP as coupling agents.

Materials:

-

Artesunate

-

Phytochemical with a hydroxyl or carboxylic acid group (e.g., tyrosol, eugenol)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Solvents for purification

Procedure:

-

In a round-bottomed flask, dissolve artesunate (1.0 mmol) and the desired phytochemical (1.1 mmol) in anhydrous dichloromethane.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.[2][6]

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with appropriate aqueous solutions to remove any unreacted starting materials and catalysts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain the pure hybrid derivative.[2]

Protocol 3: Synthesis of Artemisinin Bivalent Ligands (Dimers)

This protocol outlines the synthesis of artemisinin dimers using a dicarboxylic acid linker.

Materials:

-

Dihydroartemisinin (DHA)

-

A dicarboxylic acid (e.g., pyridine-3,5-dicarboxylic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated saline solution

Procedure:

-

To a mixture of the dicarboxylic acid (0.15 mmol) in anhydrous DMF (5 mL), add EDCI·HCl (0.36 mmol), DMAP (0.36 mmol), and dihydroartemisinin (0.36 mmol).[7]

-

Protect the reaction with an inert atmosphere (N2) and stir at room temperature.[7]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench it by adding distilled water (10 mL).

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated saline solution and distilled water.

-

Dry the organic layer with anhydrous Na2SO4 and concentrate it in vacuo.

-

Purify the crude product by silica gel chromatography to yield the artemisinin dimer.[7]

Quantitative Data on Biological Activities

The novel artemisinin derivatives have been evaluated for their biological activities, primarily against malaria parasites and various cancer cell lines. The following tables summarize some of the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Table 1: Anticancer Activity of Novel Artemisinin Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 11vii | Dimer (Tyrosol linker) | SK-MEL24 | 0.24 | [2] |

| 11vii | Dimer (Tyrosol linker) | RPMI-7951 | 0.49 | [2] |

| 4e | Bivalent Ligand | BGC-823 | 8.30 | [7] |

| Compound 9 | Triazole Derivative | HCT116 | 0.12 | [8] |

| TPP+ Derivative | TPP+ Moiety | J82 (Bladder Cancer) | 0.0618 | [8] |

| TPP+ Derivative | TPP+ Moiety | T24 (Bladder Cancer) | 0.0569 | [8] |

| Naphthalene Derivative | Naphthalene Unit | H1299 (Lung Cancer) | 0.09 | [8] |

| Naphthalene Derivative | Naphthalene Unit | A549 (Lung Cancer) | 0.44 | [8] |

| Ester Derivative 5 | Ester | A549 (Lung Cancer) | 0.1263 | [8] |

| Ester Derivative 6 | Ester | A549 (Lung Cancer) | 0.1380 | [8] |

| 10d | Dimer (Double bond bridge) | HL-60 | 1.32 µg/mL | [9] |

| Tamoxifen-Artemisinin Hybrid | Hybrid | MCF-7, PC-3 | 1.07 - 45.6 | [10] |

| Artesunate-Cholic Acid Hybrid | Hybrid | CCRF-CEM | 0.019 - 0.192 | [10] |

Table 2: Antiplasmodial Activity of Novel Artemisinin Derivatives

| Compound ID | Derivative Type | P. falciparum Strain | IC50 (nM) | Reference |

| Dimer 7 | Dimer | 3D7 | 1.4 | [11] |

| Hybrid 20 | Artesunate-Ciprofloxacin | FcB1 (CQ-resistant) | 3.5 - 5.4 | [4] |

| Hybrid 23 | Artesunate-Norfloxacin | FcB1 (CQ-resistant) | 1.5 | [4] |

| Hybrid 24 | Artesunate-Norfloxacin | FcB1 (CQ-resistant) | 1.9 | [4] |

| Hybrid 5 | ART-GMeP | FcB1 (CQ-resistant) | 2.6 - 10.6 | [4] |

| Dimer 55 | Dimer | 3D7 (CQ-sensitive) | 2.6 | [12] |

| Dimer 56 | Dimer | 3D7 (CQ-sensitive) | 2.6 | [12] |

| (Thio)semicarbazone Hybrids | Dihydroartemisinin-based | Falcipain-2 Inhibition | 0.29–10.63 µM | [1] |

Signaling Pathways and Mechanisms of Action

The anticancer activity of artemisinin and its derivatives is multifaceted, involving the modulation of several key signaling pathways. The iron-mediated cleavage of the endoperoxide bridge, leading to the generation of reactive oxygen species (ROS), is a central mechanism.[2]

1. NF-κB Signaling Pathway

Artemisinin and its derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[13][14] By disrupting this pathway, these compounds can suppress the expression of pro-inflammatory and pro-survival genes.[13][15]

Caption: Artemisinin and its derivatives inhibit the NF-κB signaling pathway.

2. Ferroptosis Signaling Pathway

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Artemisinin and its derivatives can induce ferroptosis in cancer cells by disrupting iron metabolism and inhibiting the antioxidant system.[16][17]

Caption: Artemisinin induces ferroptosis by modulating iron and lipid peroxide levels.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the development of novel artemisinin derivatives involves a multi-step process from synthesis to biological evaluation.

Caption: From synthesis to lead optimization of novel artemisinin derivatives.

Conclusion

The chemical synthesis of novel artemisinin derivatives remains a vibrant and critical area of research in the quest for more effective treatments for malaria and cancer. The strategies of C-10 modification, dimerization, and hybridization have yielded a plethora of compounds with potent biological activities. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field. Furthermore, the elucidation of the signaling pathways involved in their mechanism of action, such as the NF-κB and ferroptosis pathways, provides a rational basis for the design of future generations of artemisinin-based therapeutics. Continued innovation in synthetic chemistry, coupled with a deeper understanding of their biological targets, will undoubtedly lead to the development of novel artemisinin derivatives with enhanced clinical utility.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Artemisinin, Ciprofloxacin, and Norfloxacin Hybrids with Potent Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Antitumor Activity Evaluation of Artemisinin Bivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Artemisinin and Its Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Artemisinin-Derived Dimers, Trimers and Dendrimers: Investigation of Their Antimalarial and Antiviral Activities Including Putative Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Artemisinin and Derivatives-Based Hybrid Compounds: Promising Therapeutics for the Treatment of Cancer and Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Artemisinin and Its Derivatives from Molecular Mechanisms to Clinical Applications: New Horizons Beyond Antimalarials [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Labyrinth of a Wonder Drug: An In-depth Technical Guide to the Artemisinin Biosynthesis Pathway in Artemisia annua

For Researchers, Scientists, and Drug Development Professionals

Artemisinin (B1665778), a sesquiterpene lactone, stands as a cornerstone in the global fight against malaria. Its complex chemical structure, featuring a unique 1,2,4-trioxane (B1259687) ring, is responsible for its potent antimalarial activity. However, the low yield of artemisinin in its natural source, the medicinal plant Artemisia annua, presents a significant hurdle to its widespread and affordable availability.[1] This technical guide provides a comprehensive exploration of the artemisinin biosynthesis pathway, offering a deep dive into its enzymatic machinery, regulatory networks, and the experimental methodologies used to unravel its complexities.

The Core Biosynthetic Pathway: From Isoprenoid Precursors to Artemisinin

The journey to artemisinin begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. Both pathways contribute to the formation of farnesyl pyrophosphate (FPP), the 15-carbon precursor for all sesquiterpenoids, including artemisinin.

The committed steps of artemisinin biosynthesis are localized within the glandular secretory trichomes of A. annua.[1] The key enzymatic transformations are as follows:

-

Amorpha-4,11-diene Synthase (ADS): This enzyme catalyzes the first committed step, the cyclization of FPP to form amorpha-4,11-diene. This reaction is a critical control point in the pathway.

-

Cytochrome P450 monooxygenase (CYP71AV1): This multi-functional enzyme, in conjunction with its redox partner cytochrome P450 reductase (CPR), hydroxylates amorpha-4,11-diene to artemisinic alcohol, which is then further oxidized to artemisinic aldehyde and subsequently to artemisinic acid.

-

Artemisinic Aldehyde Δ11(13)-Reductase (DBR2): This enzyme specifically reduces the double bond in the side chain of artemisinic aldehyde to form dihydroartemisinic aldehyde.

-

Aldehyde Dehydrogenase 1 (ALDH1): ALDH1 oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid.

-

Non-enzymatic Conversion: Dihydroartemisinic acid is then believed to be converted to artemisinin through a series of non-enzymatic, photo-oxidative reactions.

The bifurcation of the pathway at artemisinic aldehyde, which can be either reduced by DBR2 or oxidized to artemisinic acid, represents a significant branch point influencing the final yield of artemisinin.

Quantitative Insights into Artemisinin Biosynthesis

The production of artemisinin is a tightly regulated process, with significant variations in gene expression and metabolite accumulation across different tissues and developmental stages, as well as in response to various stimuli.

Gene Expression Levels

The expression of key biosynthetic genes is a primary determinant of artemisinin yield. The table below summarizes relative gene expression data from various studies.

| Gene | Tissue/Condition | Fold Change/Relative Expression | Reference |

| ADS | Trichomes vs. Leaves | ~16-fold higher in leaves | [1] |

| Salicylic Acid (48h) | ~2.0-fold increase | [2] | |

| Chitosan (48h) | ~2.5-fold increase | [2] | |

| CYP71AV1 | Trichomes vs. Leaves | Highly expressed in trichomes | [1] |

| Abscisic Acid (10 µM) | Significant induction | [3] | |

| Jasmonic Acid | Upregulated | [4][5] | |

| DBR2 | High vs. Low Artemisinin Chemotype (Juvenile Leaves) | ~8-fold lower in low-artemisinin chemotype | [6] |

| Jasmonic Acid (8h, light) | ~7.1-fold increase | [4][5] | |

| ALDH1 | High vs. Low Artemisinin Chemotype (Mature Leaves) | ~40-fold higher in low-artemisinin chemotype | [6] |

| Jasmonic Acid | Upregulated | [7] |

Metabolite Concentrations

The accumulation of artemisinin and its precursors is the ultimate measure of pathway flux. The following table presents quantitative data on these metabolites.

| Metabolite | Plant Material/Condition | Concentration (% dry weight or fold change) | Reference |

| Artemisinin | A. annua leaves | 0.01 - 1.4% | [8] |

| Salicylic Acid (1.0 mM, 96h) | 54% increase | [9][10][11] | |

| Gibberellic Acid (0.01 mg/L) | 91% increase in hairy roots | [12] | |

| Abscisic Acid (10 µM) | 65% increase | [3] | |

| Dihydroartemisinic Acid (DHAA) | High Artemisinin Chemotype (Juvenile Leaves) | 24-fold higher than low-artemisinin chemotype | [13] |

| Salicylic Acid (1.0 mM, 96h) | 72% increase | [9][10][11] | |

| Artemisinic Acid (AA) | Salicylic Acid (1.0 mM, 96h) | 127% increase | [9][10][11] |

Regulatory Networks: Orchestrating Artemisinin Production

The biosynthesis of artemisinin is not a static pathway but is dynamically regulated by a complex interplay of signaling molecules, including phytohormones and reactive oxygen species (ROS). These signals are transduced through intricate networks of transcription factors that ultimately modulate the expression of the biosynthetic genes.

Jasmonic Acid (JA) Signaling

Jasmonic acid is a potent elicitor of artemisinin biosynthesis. The JA signaling pathway involves the degradation of JAZ repressor proteins, which in turn activates transcription factors that upregulate artemisinin biosynthetic genes.

Abscisic Acid (ABA) Signaling

Abscisic acid also positively regulates artemisinin biosynthesis. The ABA signaling pathway involves the activation of transcription factors such as AabZIP1 and AaABF3, which in turn upregulate the expression of key biosynthetic genes.[13]

Gibberellic Acid (GA) Signaling

Gibberellic acid has been shown to increase artemisinin content, in part by upregulating the expression of biosynthetic genes.

Salicylic Acid (SA) and Reactive Oxygen Species (ROS) Signaling

Salicylic acid treatment leads to a burst of reactive oxygen species and an increase in artemisinin content. This is achieved through both the upregulation of biosynthetic genes and the ROS-mediated conversion of dihydroartemisinic acid to artemisinin.[9][10][11]

Experimental Protocols: A Methodological Toolkit

This section provides detailed methodologies for key experiments used in the study of artemisinin biosynthesis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression levels of artemisinin biosynthesis genes.

1. Total RNA Extraction from A. annua Leaves:

-

Materials: Fresh or frozen A. annua leaf tissue, liquid nitrogen, mortar and pestle, RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen), β-mercaptoethanol, DNase I.

-

Procedure:

-

Grind ~100 mg of leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Immediately transfer the powder to a tube containing the lysis buffer from the RNA extraction kit, supplemented with β-mercaptoethanol.

-

Follow the manufacturer's protocol for RNA extraction, including the on-column DNase I digestion step to remove contaminating genomic DNA.

-

Elute the RNA in RNase-free water and assess its quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

-

2. cDNA Synthesis:

-

Materials: Total RNA, reverse transcriptase kit (e.g., SuperScript III, Invitrogen), oligo(dT) primers or random hexamers, RNase inhibitor.

-

Procedure:

-

In a PCR tube, combine 1-2 µg of total RNA with oligo(dT) primers and dNTPs.

-

Incubate at 65°C for 5 minutes, then place on ice.

-

Add the reverse transcription master mix containing reverse transcriptase, buffer, and RNase inhibitor.

-

Perform the reverse transcription reaction according to the manufacturer's instructions (e.g., 50°C for 60 minutes, followed by inactivation at 70°C for 15 minutes).[14]

-

3. qRT-PCR:

-

Materials: cDNA, SYBR Green master mix, gene-specific primers (forward and reverse), reference gene primers (e.g., actin or ubiquitin), real-time PCR instrument.

-

Primer Design: Design primers with a length of 18-24 bp, a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C. The amplicon size should be between 100-200 bp.

-

Procedure:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Run the following program on a real-time PCR instrument:

-

Initial denaturation: 95°C for 3-10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis to verify the specificity of the amplification.

-

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels, normalized to the reference gene.[15]

-

HPLC-ESI-MS/MS for Quantification of Artemisinin and its Precursors

This method allows for the sensitive and specific quantification of artemisinin, artemisinic acid, and dihydroartemisinic acid.

1. Sample Preparation:

-

Materials: Dried and ground A. annua leaf powder, extraction solvent (e.g., hexane, ethyl acetate, or methanol), ultrasonic bath, centrifuge, filters.

-

Procedure:

-

Weigh ~100 mg of dried leaf powder into a tube.

-

Add a defined volume of extraction solvent.

-

Sonicate for 30-60 minutes.

-

Centrifuge to pellet the plant debris.

-

Filter the supernatant through a 0.22 µm filter into an HPLC vial.

-

2. HPLC-ESI-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive or negative ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.

-

Quantification: Generate a calibration curve using authentic standards of artemisinin, artemisinic acid, and dihydroartemisinic acid.

-

In Vitro Enzyme Assays

These assays are crucial for characterizing the kinetic properties of the biosynthetic enzymes.

1. Amorpha-4,11-diene Synthase (ADS) Assay:

-

Enzyme Source: Recombinant ADS expressed in E. coli or yeast.

-

Assay Buffer: e.g., 25 mM HEPES (pH 7.2), 10 mM MgCl₂, 5 mM DTT.

-

Substrate: Farnesyl pyrophosphate (FPP).

-

Procedure:

-

Incubate the purified enzyme with the assay buffer.

-

Initiate the reaction by adding FPP.

-

Incubate at 30°C for a defined period.

-

Overlay the reaction with an organic solvent (e.g., hexane) to extract the product, amorpha-4,11-diene.

-

Analyze the organic phase by GC-MS to identify and quantify the product.

-

2. CYP71AV1 Assay:

-

Enzyme Source: Microsomes from yeast or insect cells expressing recombinant CYP71AV1 and a partner CPR.

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer (pH 7.5).

-

Substrate: Amorpha-4,11-diene.

-

Cofactor: NADPH.

-

Procedure:

-

Incubate the microsomes with the assay buffer and substrate.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C with shaking.

-

Extract the products (artemisinic alcohol, artemisinic aldehyde, artemisinic acid) with an organic solvent.

-

Analyze the products by GC-MS or LC-MS.

-

3. DBR2 Assay:

-

Enzyme Source: Recombinant DBR2 expressed in E. coli.

-

Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.5).

-

Substrate: Artemisinic aldehyde.

-

Cofactor: NADPH.

-

Procedure:

-

Combine the purified enzyme, substrate, and cofactor in the assay buffer.

-

Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Alternatively, the product, dihydroartemisinic aldehyde, can be extracted and analyzed by GC-MS or LC-MS.

-

4. ALDH1 Assay:

-

Enzyme Source: Recombinant ALDH1 expressed in E. coli.[16][17][18][19]

-

Assay Buffer: e.g., 50 mM sodium pyrophosphate buffer (pH 8.5).

-

Substrate: Dihydroartemisinic aldehyde.

-

Cofactor: NAD⁺ or NADP⁺.

-

Procedure:

Subcellular Localization of Biosynthetic Enzymes

Determining the precise location of enzymes within the cell is crucial for understanding metabolic channeling. Transient expression in Nicotiana benthamiana is a widely used method.[3][20][21][22][23]

1. Vector Construction:

-

Fuse the coding sequence of the gene of interest (e.g., ADS, CYP71AV1) in-frame with a fluorescent reporter gene (e.g., GFP or YFP) in a plant expression vector.

2. Agrobacterium-mediated Transient Expression:

-

Transform the expression vector into Agrobacterium tumefaciens.

-

Infiltrate a culture of the transformed Agrobacterium into the leaves of N. benthamiana. Co-infiltrate with a strain carrying a viral suppressor of gene silencing (e.g., p19) to enhance expression.[21]

3. Confocal Microscopy:

-

After 2-3 days of incubation, excise a small section of the infiltrated leaf.

-

Mount it on a microscope slide and observe the fluorescence signal using a confocal laser scanning microscope.

-

Co-express with known organelle markers (e.g., targeted to the endoplasmic reticulum, plastids, or cytosol) to determine the precise subcellular localization of the fusion protein.

Conclusion and Future Perspectives

The elucidation of the artemisinin biosynthesis pathway has been a significant achievement in plant biochemistry and metabolic engineering. The knowledge gained has paved the way for various strategies to enhance artemisinin production, including the overexpression of key biosynthetic genes and the manipulation of regulatory networks. However, challenges remain. The complete enzymatic and regulatory control of the final steps of artemisinin formation from dihydroartemisinic acid is still not fully understood. Further research into the transport and storage of artemisinin and its intermediates within the glandular trichomes will be crucial for developing more effective metabolic engineering strategies. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will continue to provide a more holistic understanding of this complex pathway, ultimately contributing to the development of a sustainable and affordable supply of this life-saving drug.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.au.dk [pure.au.dk]

- 3. bsw3.naist.jp [bsw3.naist.jp]

- 4. Frontiers | Transcriptome Analysis of Genes Associated with the Artemisinin Biosynthesis by Jasmonic Acid Treatment under the Light in Artemisia annua [frontiersin.org]

- 5. Transcriptome Analysis of Genes Associated with the Artemisinin Biosynthesis by Jasmonic Acid Treatment under the Light in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced metabolic engineering strategies for increasing artemisinin yield in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jasmonate‐ and abscisic acid‐activated AaGSW1‐AaTCP15/AaORA transcriptional cascade promotes artemisinin biosynthesis in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancing artemisinin content in and delivery from Artemisia annua: a review of alternative, classical, and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salicylic acid activates artemisinin biosynthesis in Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salicylic acid activates artemisinin biosynthesis in Artemisia annua L. | Semantic Scholar [semanticscholar.org]

- 11. Salicylic acid activates artemisinin biosynthesis in Artemisia annua L. (2009) | Gaobin Pu | 175 Citations [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]

- 14. ccr.cancer.gov [ccr.cancer.gov]

- 15. Novel Differentially Expressed LncRNAs Regulate Artemisinin Biosynthesis in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.ul.ie [pure.ul.ie]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. patharkar.com [patharkar.com]

- 22. [PDF] Infiltration of Nicotiana benthamiana Protocol for Transient Expression via Agrobacterium | Semantic Scholar [semanticscholar.org]

- 23. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

The Endoperoxide Bridge: A Linchpin in Artemisinin's Antimalarial Assault

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Artemisinin (B1665778) and its derivatives represent the most potent class of antimalarial drugs, and their efficacy is intrinsically linked to a unique pharmacophoric feature: the 1,2,4-trioxane (B1259687) endoperoxide bridge. This in-depth technical guide elucidates the critical function of this bridge in the bioactivation and subsequent cytotoxic cascade of artemisinin against Plasmodium falciparum. It details the mechanism of iron-mediated cleavage, the generation of reactive species, the promiscuous alkylation of parasite biomolecules, and the multifaceted downstream consequences leading to parasite death. Furthermore, this guide summarizes key quantitative data on artemisinin's activity, provides detailed experimental protocols for its study, and visually represents its mechanism of action and resistance through logical and workflow diagrams.

The Endoperoxide Bridge: The Gateway to Artemisinin's Activity

The cornerstone of artemisinin's antimalarial power is its endoperoxide bridge, a feature essential for its cytotoxic effect.[1][2] The prevailing mechanism of action begins with the activation of this bridge within the parasite-infected red blood cell.[3][4][5] The parasite's intraerythrocytic stages digest copious amounts of host hemoglobin in their acidic food vacuole to obtain amino acids. This process releases large quantities of heme, which contains ferrous iron (Fe²⁺).[6][7]

It is this readily available intraparasitic heme iron that is the primary activator of artemisinin.[8][9] The interaction between the Fe²⁺ of heme and the endoperoxide bridge catalyzes the reductive cleavage of the O-O bond.[1][3] This initial cleavage is the committed step, triggering a cascade of radical reactions.

Two main models have been proposed for the subsequent generation of cytotoxic species:

-

The Reductive Scission Model: This model suggests that the interaction with ferrous iron leads to the formation of oxygen-centered radicals, which then rearrange to produce more stable and highly reactive carbon-centered radicals.[1] These carbon-centered radicals are considered the principal alkylating agents responsible for the drug's toxicity.[1][6]

-

The Open Peroxide Model: An alternative model posits a different rearrangement pathway following the initial iron-mediated cleavage.

Regardless of the precise pathway, the consensus is that the cleavage of the endoperoxide bridge is an absolute prerequisite for the generation of the reactive intermediates that ultimately kill the parasite.[1][10]

Mechanism of Action: A Multi-Pronged Attack

Once activated, artemisinin unleashes a torrent of reactive species, leading to widespread and indiscriminate damage to the parasite's cellular machinery. This multifaceted attack is a key reason for its high potency.[6]

Generation of Reactive Oxygen Species (ROS) and Carbon-Centered Radicals

The cleavage of the endoperoxide bridge results in the formation of a spectrum of cytotoxic molecules, including reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals, as well as carbon-centered free radicals.[6][11] This surge in oxidative stress overwhelms the parasite's antioxidant defenses, leading to extensive cellular damage.[10][11]

Promiscuous Alkylation of Heme and Proteins

The highly reactive carbon-centered radicals generated from artemisinin can covalently bind to, or alkylate, a multitude of biological targets.[3][4][5]

-

Heme Alkylation: A significant portion of activated artemisinin alkylates heme itself, forming heme-artemisinin adducts.[1][12] This interaction not only consumes the activator but may also interfere with the parasite's heme detoxification pathway, where toxic free heme is sequestered into inert hemozoin crystals.[9][13] Inhibition of hemozoin formation can lead to a buildup of toxic free heme, further contributing to parasite death.[9]

-

Protein Alkylation: A crucial aspect of artemisinin's cytotoxicity is the widespread alkylation of parasite proteins.[1][14] This alkylation is largely non-selective, affecting a broad range of proteins and disrupting numerous vital cellular functions.[9][15] Studies have shown that artemisinin can bind to hundreds of parasite proteins.[16] The sulfhydryl groups of cysteine residues are particularly susceptible to alkylation by artemisinin-derived radicals.[1][17]

Disruption of Multiple Cellular Pathways

The promiscuous nature of artemisinin's alkylation leads to the disruption of a wide array of essential parasite processes. Chemical proteomic approaches have identified targets in several key pathways:[15][18]

-

Glycolysis: Key enzymes in the parasite's energy production pathway are targeted.[15]

-

Hemoglobin Degradation: Cysteine and aspartic proteases involved in the breakdown of hemoglobin are inhibited.[17]

-

Antioxidant Defense: Proteins involved in managing oxidative stress are themselves damaged, exacerbating the effects of ROS.[15]

-

Protein Synthesis: The machinery responsible for producing new proteins is disrupted.[15][19]

-

Calcium Homeostasis: Artemisinin has been shown to inhibit the P. falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), disrupting intracellular calcium regulation.[6]

This pleiotropic mode of action, where multiple essential pathways are hit simultaneously, is thought to be a major contributor to artemisinin's rapid killing effect and may have slowed the development of resistance.[15]

Quantitative Data on Artemisinin Activity

The in vitro activity of artemisinin and its derivatives is typically reported as the 50% inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition of parasite growth in culture. These values can vary depending on the P. falciparum strain and the specific assay used.

| Drug | P. falciparum Strain(s) | Mean IC₅₀ (nM) | Reference(s) |

| Artemisinin | 3D7 | 26.6 | [20] |

| Artemisinin | Clinical Isolates | 20.1 ± 0.6 | [21] |

| Artesunate | Clinical Isolates | 6.2 ± 1.4 | [21] |

| Dihydroartemisinin (B1670584) | Clinical Isolates | 1.8 ± 0.9 | [21] |

| Artemether | Clinical Isolates | 21.4 ± 5.3 | [21] |

| Artemisinin | P. knowlesi, P. vivax, P. falciparum | 0.38 - 6.8 | [22] |

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of Artemisinin Action

The following diagram illustrates the proposed mechanism of artemisinin activation and its downstream cytotoxic effects.

Caption: Artemisinin activation and mechanism of action.

Experimental Workflow for Assessing Antimalarial Activity

This diagram outlines a typical workflow for evaluating the in vitro efficacy of antimalarial compounds like artemisinin.

Caption: Workflow for in vitro antimalarial drug testing.

Logical Relationships in Artemisinin Resistance

This diagram illustrates the key factors and relationships involved in the development of artemisinin resistance in P. falciparum.

Caption: Key pathways in K13-mediated artemisinin resistance.

Detailed Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (pLDH Assay)

This assay quantifies parasite growth by measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH).

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with 10% human serum and human erythrocytes (4% hematocrit) under a standard gas mixture (5% CO₂, 5% O₂, 90% N₂).

-

Drug Plate Preparation: Prepare serial dilutions of artemisinin in RPMI-1640 in a 96-well microtiter plate. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).

-

Assay Initiation: Adjust the parasite culture to 1% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well of the drug plate.

-

Incubation: Incubate the plates for 72 hours under the standard culture conditions.

-

Lysis and pLDH Reaction:

-

Freeze-thaw the plate to lyse the erythrocytes.

-

Prepare the Malstat reagent (containing 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD)) and NBT/PES solution.

-

Add 100 µL of Malstat reagent and 25 µL of NBT/PES to each well.

-

-

Data Acquisition: Read the optical density at 650 nm using a microplate reader.

-

Analysis: Subtract the background absorbance, normalize the data to the drug-free control, and calculate IC₅₀ values using a nonlinear regression dose-response model.

Measurement of Intracellular ROS (DCFH-DA Method)

This method uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

-

Parasite Preparation: Synchronize P. falciparum cultures to the trophozoite stage. Adjust the culture to 1% parasitemia and 4% hematocrit.

-

Probe Loading: Add DCFH-DA to the parasite culture to a final concentration of 20 µM. Incubate for 30 minutes at 37°C to allow the probe to enter the cells.[11]

-

Drug Treatment: Add various concentrations of artemisinin (or a vehicle control, e.g., PBS) to the probe-loaded cultures.[11]

-

Incubation: Incubate for a defined period (e.g., 2-6 hours) under standard culture conditions.[11]

-

Fluorescence Measurement:

-

Transfer the cell suspension to a fluorescence microplate reader or flow cytometer.

-

Measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[11]

-

-

Analysis: Quantify the increase in fluorescence intensity relative to the untreated control. A ROS scavenger like mannitol (B672) can be used as a negative control to confirm that the signal is due to ROS.[11]

Ring-stage Survival Assay (RSA)

The RSA is the gold standard for phenotyping artemisinin resistance, which is characterized by reduced killing of early ring-stage parasites.

-

Synchronization: Tightly synchronize P. falciparum cultures to obtain a 3-hour window of 0-3h post-invasion ring stages.

-

Drug Exposure: Expose the early ring-stage parasites (at ~1% parasitemia) to a high concentration of dihydroartemisinin (DHA) (e.g., 700 nM) for 6 hours. Include a drug-free control (e.g., 0.1% DMSO).[23]

-

Drug Washout: After 6 hours, carefully wash the parasite pellets three times with drug-free culture medium to remove all traces of DHA.[23]

-

Re-culture: Resuspend the washed parasites in fresh culture medium with erythrocytes and incubate for an additional 66 hours to allow surviving parasites to mature into trophozoites.[23]

-

Quantification: Prepare thin blood smears and stain with Giemsa. Count the number of viable parasites per 10,000 erythrocytes microscopically. The survival rate is calculated as the parasitemia of the DHA-treated sample divided by the parasitemia of the DMSO control.[23]

-

Interpretation: A survival rate of >1% is a common threshold for defining artemisinin resistance.

Conclusion

The endoperoxide bridge is the defining structural motif of artemisinin and the absolute key to its potent antimalarial activity. Its iron-mediated cleavage inside the malaria parasite initiates a cascade of events, including the generation of cytotoxic radicals and the promiscuous alkylation of a multitude of essential biomolecules. This multi-targeted mechanism of action results in rapid and effective parasite killing. Understanding the intricacies of this process at a molecular level is paramount for monitoring the emergence of resistance, elucidating its mechanisms, and designing the next generation of antimalarial therapies that can overcome this significant global health threat.

References

- 1. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mode of action of antimalarial endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. What is the mechanism of Artemisinin? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Heme activates artemisinin more efficiently than hemin, inorganic iron, or hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative stress and protein damage responses mediate artemisinin resistance in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. The antimalarial drug artemisinin alkylates heme in infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Alkylation of proteins by artemisinin. Effects of heme, pH, and drug structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Artemisinin activity-based probes identify multiple molecular targets within the asexual stage of the malaria parasites Plasmodium falciparum 3D7 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. malariaworld.org [malariaworld.org]

- 19. Profiling the Antimalarial Mechanism of Artemisinin by Identifying Crucial Target Proteins [engineering.org.cn]

- 20. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]

- 21. stacks.cdc.gov [stacks.cdc.gov]

- 22. researchgate.net [researchgate.net]

- 23. Characterization of antimalarial activity of artemisinin-based hybrid drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Chaos: An In-depth Technical Guide to Artemisinin's Primary Molecular Targets in Malaria Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisinin (B1665778) and its derivatives form the cornerstone of modern antimalarial therapy, yet a complete understanding of their mechanism of action remains a complex and evolving field of study. It is now widely accepted that artemisinin is not a classic single-target drug but rather a sophisticated prodrug whose activation within the parasite unleashes a cascade of promiscuous cytotoxic activity. This guide provides a detailed examination of the primary molecular targets of artemisinin in Plasmodium falciparum, summarizing the core mechanism of heme-activated indiscriminate alkylation and delving into specific, high-value targets that contribute to the drug's potent parasiticidal effects. We present quantitative data on target interactions, detailed experimental protocols for key validation studies, and logical diagrams of the critical biochemical pathways involved, offering a comprehensive resource for researchers in parasitology and drug development.

The Primary Mechanism: Heme-Activated Promiscuous Targeting

The defining feature of artemisinin's mode of action is its activation by intraparasitic heme.[1][2] During its intraerythrocytic stages, the malaria parasite digests vast quantities of host hemoglobin in its digestive vacuole to obtain amino acids.[3] This process releases large amounts of ferrous heme (Fe²⁺), which serves as the primary activator of artemisinin.[4][5]

The iron in heme catalyzes the reductive cleavage of artemisinin's unique endoperoxide bridge, a structure essential for its antimalarial activity.[6][7] This reaction generates highly reactive and unstable carbon-centered radicals.[3][8] These radicals are the principal agents of cytotoxicity, acting as potent alkylating agents that covalently and indiscriminately modify a vast array of biological macromolecules, including proteins, lipids, and heme itself.[1][3] This multi-target assault disrupts numerous essential cellular pathways simultaneously, overwhelming the parasite's homeostatic and stress-response capabilities and leading to rapid cell death.[9][10]

Chemical proteomics studies using alkyne-tagged artemisinin probes have systematically identified the victims of this biochemical onslaught, revealing over 120 distinct protein targets.[4][6][9] The sheer breadth of this targeting explains the drug's high potency and the relatively slow development of high-level clinical resistance.[9]

High-Value Molecular Targets and Pathways

While the action of activated artemisinin is promiscuous, the disruption of specific cellular processes is particularly critical to its efficacy. The alkylated proteins are not random but are often abundant and central to the parasite's survival.

Heme Detoxification Pathway

One of the earliest and most immediate targets of activated artemisinin is heme itself. By alkylating heme, artemisinin and its derivatives potently inhibit its detoxification and sequestration into an inert crystalline polymer called hemozoin.[10][11] This inhibition leads to the accumulation of toxic, free heme, which can generate reactive oxygen species (ROS) and destabilize parasite membranes, contributing significantly to the drug's cytotoxic effect.[10]

Phosphatidylinositol-3-Kinase (PfPI3K) and Signaling

P. falciparum phosphatidylinositol-3-kinase (PfPI3K) has been identified as a specific, high-potency target of dihydroartemisinin (B1670584) (DHA), the active metabolite of most clinical artemisinins.[12] PfPI3K is a crucial enzyme in a signaling pathway that regulates the endocytosis of host cell hemoglobin.[10] Inhibition of PfPI3K by DHA disrupts this vital nutrient uptake process, effectively starving the parasite.[10][12]

This target is also central to the primary mechanism of clinical artemisinin resistance. Mutations in the P. falciparum Kelch13 (K13) protein, the main marker for resistance, are believed to enhance parasite survival by upregulating the PfPI3K pathway.[12][13] In resistant parasites, mutated K13 fails to properly mediate the ubiquitination and subsequent degradation of PfPI3K, leading to elevated levels of the kinase and its lipid product, phosphatidylinositol-3-phosphate (PI3P).[12] This compensatory increase allows the resistant parasite to maintain PI3P homeostasis and survive the drug-induced inhibition of the pathway.[3]

Ubiquitin-Proteasome System and Protein Homeostasis

The widespread alkylation of proteins by artemisinin generates a massive burden of damaged and misfolded proteins. This overwhelms the parasite's protein quality control systems, including the ubiquitin-proteasome system.[10][14] Artemisinin has been shown to directly inhibit components of this system, such as the retropepsin PfDdi1, further hindering the parasite's ability to clear damaged proteins and leading to lethal proteotoxic stress.[15]

Core Metabolic Pathways

Chemical proteomics has revealed that many of the alkylated proteins are essential enzymes in core metabolic pathways.[16][17] This includes:

-

Glycolysis: Key enzymes responsible for the parasite's primary energy generation are targeted, disrupting ATP production.[3][16]

-

Hemoglobin Degradation: Besides inhibiting hemozoin formation, artemisinin damages the proteases involved in the initial breakdown of hemoglobin.[16]

-

Antioxidant Defense: Proteins involved in managing oxidative stress are alkylated, making the parasite more vulnerable to the ROS generated by both its own metabolism and the action of the drug.[16]

-

Protein Synthesis: Ribosomal proteins and translation factors are also common targets, grinding protein production to a halt.[16]

The PfATP6 Controversy